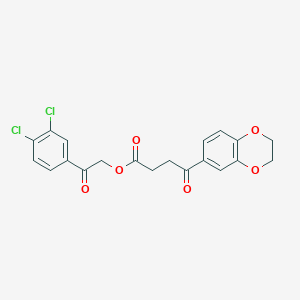
N-(4-phenylcyclohexyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, a one-pot synthesis of N-(4-hydroxyphenyl)acetamide (a derivative of acetanilide) was proposed based on the reductive carbonylation of nitrobenzene catalyzed by Pd(II)-complexes . The reaction was carried out in dilute acetic acid as a solvent, and under optimized reaction conditions, it was possible to produce N-(4-hydroxyphenyl)acetamide with an 85 mol% selectivity in about 5 hours .
Molecular Structure Analysis
The molecular structure of similar compounds such as “N-(4-Cyclohexylsulfamoyl-phenyl)-acetamide” and “N-(4-Methylcyclohexyl)acetamide” have been reported. The molecular formula of “N-(4-Cyclohexylsulfamoyl-phenyl)-acetamide” is C14H20N2O3S with an average mass of 296.385 Da . The molecular formula of “N-(4-Methylcyclohexyl)acetamide” is C9H17NO with an average mass of 155.237 Da .
Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, the reductive carbonylation of nitrobenzene to form N-(4-hydroxyphenyl)acetamide has been reported . The selectivity towards the possible products strongly depends on the ligands on the Pd(II)-catalyst and the nature of the solvent .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. Most amides, including similar compounds, are solids at room temperature. The boiling points of amides are much higher than those of alcohols of similar molar mass. Amides of five or fewer carbon atoms are soluble in water .
Safety and Hazards
Orientations Futures
Piperidines, which include “N-(4-phenylcyclohexyl)acetamide”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propriétés
IUPAC Name |
N-(4-phenylcyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-11(16)15-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-6,13-14H,7-10H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUAUANKRLKSDGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC(CC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-phenylcyclohexyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5061043.png)
![1-[2-({[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}amino)ethyl]-2-imidazolidinone](/img/structure/B5061046.png)
![({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}amine](/img/structure/B5061066.png)
![N-(4-{[3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B5061072.png)

![4-{[(2-furylmethyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5061089.png)

![N-(3-chloro-4-fluorophenyl)-2-({5-[(ethylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5061102.png)

![methyl 3-{[N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycyl]amino}-4-methylbenzoate](/img/structure/B5061108.png)
![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl{[2-(2-methylphenyl)-5-pyrimidinyl]methyl}amine](/img/structure/B5061113.png)
